2,6-Diethyl-4-methylpyridine

Beschreibung

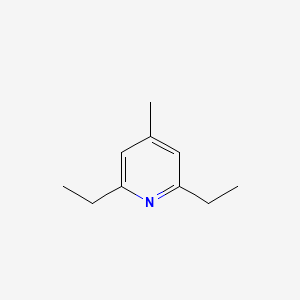

2,6-Diethyl-4-methylpyridine (CAS: 54119-31-2) is a substituted pyridine featuring ethyl groups at the 2- and 6-positions and a methyl group at the 4-position. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring, and substituents like alkyl groups significantly influence their electronic, steric, and physicochemical properties.

Eigenschaften

CAS-Nummer |

54119-31-2 |

|---|---|

Molekularformel |

C10H15N |

Molekulargewicht |

149.23 g/mol |

IUPAC-Name |

2,6-diethyl-4-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-4-9-6-8(3)7-10(5-2)11-9/h6-7H,4-5H2,1-3H3 |

InChI-Schlüssel |

XYOSQWTYOCOLBY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC(=N1)CC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethyl-4-methylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,6-dimethylpyridine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. The compound is then purified through distillation or recrystallization techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Diethyl-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Diethyl-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Diethyl-4-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitrogen atom in the pyridine ring plays a crucial role in its binding affinity and reactivity with target molecules.

Vergleich Mit ähnlichen Verbindungen

Diethyl 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structure: This dihydropyridine derivative has ester groups at positions 3 and 5, methyl groups at 2 and 6, and a phenyl group at position 3. The 1,4-dihydropyridine core is non-aromatic, rendering it more reactive than fully aromatic pyridines.

- Applications: Dihydropyridines are key intermediates in pharmaceuticals, notably calcium channel blockers (e.g., nifedipine).

- Research Findings: Studies emphasize substituted pyridines’ roles in drug development, with dihydropyridines showing vasodilatory effects.

2,6-Dihydroxy-4-methylpyridine (Ro 271)

- Structure : Features hydroxyl groups at positions 2 and 6 and a methyl group at position 4. The hydroxyl groups introduce polarity and acidity (pKa ~4–6), contrasting sharply with the lipophilic ethyl groups in 2,6-diethyl-4-methylpyridine.

- Applications : Used in cosmetics and industrial chemistry, likely as a chelating agent or stabilizer due to its ability to coordinate metal ions. The European Commission’s Cosmetology Committee lists it under trade name Ro 271 .

- Key Differences: The hydroxyl groups enable hydrogen bonding, increasing water solubility but reducing compatibility with non-polar matrices compared to this compound .

2,4-Dimethyl-6-isopropylpyridine

- Structure : Contains methyl groups at positions 2 and 4 and an isopropyl group at position 5. The isopropyl substituent introduces steric bulk but lacks the electron-donating ethyl groups of this compound.

- Applications : Such branched alkyl pyridines are often employed in coordination chemistry or catalysis. The isopropyl group may hinder substrate access in catalytic reactions compared to the linear ethyl groups in this compound .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure: A pyrimidine derivative with chlorine and methyl substituents.

- Applications : Pyrimidines are prevalent in nucleic acids and pharmaceuticals. The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions—unlike the inert ethyl groups in this compound .

Data Table: Comparative Properties of Selected Pyridines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.